Fmoc-cys(tbuthio)-opfp
Description
Evolution of Cysteine Protecting Group Strategies in Solid-Phase Peptide Synthesis
The synthesis of peptides containing cysteine has always presented a unique set of challenges due to the high reactivity of the thiol (-SH) side chain. bachem.com Protecting this functional group is mandatory during peptide synthesis to prevent unwanted side reactions, most notably the formation of incorrect disulfide bonds. bachem.com The evolution of cysteine protecting groups is intrinsically linked to the development of SPPS methodologies.
Initially, the dominant strategy was the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, which utilizes strong acids like hydrogen fluoride (B91410) (HF) for the final cleavage step. rsc.org Cysteine protecting groups in this methodology needed to be stable to the repeated treatments with TFA used for Nα-Boc removal, but cleavable by HF.
The paradigm shifted with the introduction of the base-labile Fmoc group, leading to the now more common Fmoc/tBu strategy. rsc.org This approach avoids the harsh acidic conditions of the Boc/Bzl method, but required a new set of orthogonal thiol protecting groups that are stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc removal, yet cleavable under specific, non-interfering conditions. rsc.orgucl.ac.uk
A variety of such groups have been developed, each with its own cleavage conditions and strategic advantages. The trityl (Trt) group, for instance, is widely used for routine synthesis as it is removed during the final TFA cleavage. sigmaaldrich.com For more complex syntheses involving multiple disulfide bridges, a combination of orthogonal protecting groups like acetamidomethyl (Acm), 4-methoxytrityl (Mmt), and S-tert-butylthio (tButhio) is employed. merckmillipore.comucl.ac.uk The tButhio group, in particular, is valuable because it can be selectively removed by reduction with phosphines or thiols, allowing for controlled disulfide bond formation after the peptide chain has been assembled and purified. sigmaaldrich.com
Strategic Importance of Activated Esters in Fmoc-Based Peptide Synthesis
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. bachem.com While in situ coupling reagents are widely used, pre-formed activated esters of Fmoc-amino acids offer significant advantages, including stability, ease of handling, and high reactivity. psu.edunih.gov
Among the various types of activated esters, pentafluorophenyl (Pfp) esters have proven to be particularly effective in Fmoc-SPPS. nih.govwikipedia.org The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester exceptionally reactive towards nucleophilic attack by the amino group, leading to rapid and efficient coupling. nih.gov This high reactivity minimizes the risk of side reactions, such as the racemization of the amino acid, which can be a concern with some activation methods. merckmillipore.combachem.com
Fmoc-amino acid-OPfp esters are typically stable, crystalline solids that can be prepared in advance, purified, and stored, which simplifies automation of the synthesis process. bachem.compsu.edu Their use, often in conjunction with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt), ensures facile amide bond formation even for sterically hindered couplings. nih.gov The combination of high reactivity and stability makes OPfp esters a powerful tool for enhancing the efficiency and purity of the final peptide product. psu.edunih.gov
Data Tables
Physicochemical Properties of Fmoc-Cys(tButhio)-OPfp
| Property | Value |
| CAS Number | 143038-41-9 chemicalbook.com |
| Molecular Formula | C28H24F5NO4S2 localpharmaguide.com |
| Molecular Weight | 597.62 g/mol localpharmaguide.com |
| Synonyms | FMOC-CYS(STBU)-OPFP, N-alpha-Fmoc-S-tert-butylthio-L-cysteine pentafluorophenyl ester localpharmaguide.com |
Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Trityl | Trt | TFA (during final cleavage) sigmaaldrich.com | Standard, cost-effective choice for routine synthesis of peptides with free thiols. sigmaaldrich.com |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297) sigmaaldrich.com | Stable to TFA; allows for peptide purification before thiol deprotection and disulfide bond formation. sigmaaldrich.com |
| 4-Methoxytrityl | Mmt | 1-3% TFA in DCM merckmillipore.com | Highly acid-labile; allows for selective on-resin deprotection in the presence of more robust groups. csic.es |
| tert-Butyl | tBu | Mercury(II) acetate sigmaaldrich.com | Stable to TFA; requires specific heavy metal-mediated cleavage. sigmaaldrich.com |
| tert-Butylthio | tButhio | Reduction with thiols (e.g., β-mercaptoethanol) or phosphines sigmaaldrich.com | Stable to TFA; allows for selective deprotection post-synthesis for controlled disulfide bridging. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHPAIPBZPYJH-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Cys Tbuthio Opfp
Precursor Synthesis: Fmoc-Cys(tButhio)-OH
The direct precursor to the final active ester is N-α-Fmoc-S-(tert-butylthio)-L-cysteine, Fmoc-Cys(tButhio)-OH. The synthesis of this compound is typically achieved by introducing the S-(tert-butylthio) group onto an Fmoc-protected cysteine.
A common strategy involves the reaction of Fmoc-L-cysteine with a sulfenylating agent derived from tert-butyl thiol. A general and effective method utilizes N-chlorosuccinimide (NCS) to activate the thiol. csic.es In this procedure, tert-butyl thiol is reacted with NCS in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures, typically around -50°C, to form an electrophilic sulfur species. This intermediate is then reacted in situ with Fmoc-L-cysteine, which is dissolved in a solvent such as tetrahydrofuran (B95107) (THF), also at a reduced temperature. csic.es
The reaction mixture is typically stirred for a couple of hours while being allowed to warm to room temperature. Standard workup procedures involve washing the organic phase with acidified water to remove any remaining unreacted materials and byproducts. The organic layer is then dried and the solvent evaporated to yield the crude product. Purification is generally accomplished through silica (B1680970) gel column chromatography to afford the pure Fmoc-Cys(tButhio)-OH. csic.es This precursor is a stable, solid compound that can be stored and used for the subsequent esterification step. nih.gov
Table 1: Summary of a General Synthetic Protocol for Fmoc-Cys(tButhio)-OH
| Step | Reagents & Conditions | Purpose | Typical Observations |
|---|---|---|---|
| 1. Activation of Thiol | tert-Butyl thiol, N-chlorosuccinimide (NCS), Dichloromethane (DCM), -50°C | Generation of an electrophilic sulfenyl chloride intermediate. | The reaction is typically rapid. |
| 2. Sulfenylation | Fmoc-L-cysteine, Tetrahydrofuran (THF), -50°C to room temperature | Nucleophilic attack of the cysteine thiol on the activated sulfur species. | The reaction progress can be monitored by thin-layer chromatography (TLC). |
| 3. Workup | Acidified water wash, drying over MgSO₄ | Removal of water-soluble impurities and byproducts. | Separation of organic and aqueous layers. |
| 4. Purification | Silica gel column chromatography (e.g., n-Hexane/Ethyl Acetate (B1210297) gradient) | Isolation of the pure product. | Yields a white solid product. nih.gov |
Derivatization to Pentafluorophenyl Ester (OPfp)
The conversion of the carboxylic acid of Fmoc-Cys(tButhio)-OH to its pentafluorophenyl (OPfp) ester is a crucial step that activates the amino acid for peptide coupling reactions. OPfp esters are favored due to their high reactivity, crystallinity, and stability, which allows for their isolation, purification, and storage. google.com Furthermore, the use of pre-formed active esters like OPfp is a well-established strategy to minimize the risk of racemization, a significant concern for cysteine derivatives during peptide synthesis. nih.govmerckmillipore.com
Reaction Conditions for OPfp Esterification
The most prevalent method for the synthesis of Fmoc-amino acid-OPfp esters involves a condensation reaction between the Fmoc-amino acid and pentafluorophenol (B44920) (PFP-OH). google.com This reaction is typically mediated by a carbodiimide (B86325) coupling agent, with dicyclohexylcarbodiimide (B1669883) (DCC) being a common choice. google.comcore.ac.uk
The reaction is generally carried out in an anhydrous aprotic solvent such as ethyl acetate, tetrahydrofuran (THF), or dioxane. google.comcore.ac.uk Equimolar amounts of Fmoc-Cys(tButhio)-OH, pentafluorophenol, and DCC are combined at a reduced temperature, often starting at 0°C or as low as -10°C, to control the reaction rate and minimize potential side reactions. google.com The reaction is stirred for several hours, during which time the dicyclohexylurea (DCU) byproduct precipitates out of the solution as a white solid. Upon completion of the reaction, the DCU is removed by filtration. The filtrate containing the desired OPfp ester is then concentrated, and the product is typically isolated by crystallization from a suitable solvent system, such as ether/hexanes. google.com
Table 2: Typical Reaction Conditions for Fmoc-Cys(tButhio)-OPfp Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Materials | Fmoc-Cys(tButhio)-OH, Pentafluorophenol (PFP-OH) | Carboxylic acid and activating alcohol. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Promotes the formation of the ester bond. |
| Solvent | Anhydrous Ethyl Acetate or Tetrahydrofuran (THF) | Provides a suitable reaction medium and dissolves reactants. |
| Temperature | 0°C to -10°C | To control reactivity and minimize side reactions, including racemization. google.com |
| Reaction Time | Several hours | To ensure complete conversion to the ester. |
| Workup | Filtration of dicyclohexylurea (DCU), Crystallization | Removal of byproduct and purification of the final product. |
Optimization of Esterification Yields and Purity
The primary goals in optimizing the synthesis of this compound are to maximize the yield and ensure high purity, with a particular emphasis on maintaining the chiral integrity of the amino acid. Cysteine residues are known to be particularly susceptible to racemization during activation and coupling. nih.govresearchgate.netpeptide.com
The choice of reaction conditions plays a critical role in suppressing racemization. Performing the esterification at low temperatures is a key factor. google.com Moreover, the use of pre-formed OPfp esters in subsequent peptide synthesis steps is itself an optimization strategy, as it avoids the in-situ activation of the cysteine residue in the presence of the amine component and a base, which is a common cause of racemization. merckmillipore.com
While additives like N-hydroxybenzotriazole (HOBt) can be used to accelerate coupling reactions involving active esters, their inclusion in the esterification step itself must be carefully considered, as they can sometimes lead to the formation of side products. merckmillipore.com For the synthesis of the OPfp ester, a clean reaction using only the Fmoc-amino acid, PFP-OH, and DCC is often preferred.
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The melting point of the crystalline product is also a good indicator of purity. The optimization process involves adjusting reaction parameters such as solvent, temperature, and reaction time to achieve the highest possible yield of the desired product with minimal impurities and negligible racemization.
Mechanistic and Methodological Considerations in Fmoc Cys Tbuthio Opfp Utilization for Solid Phase Peptide Synthesis
Advanced Fmoc Deprotection Regimens in Cysteine-Containing Sequences
The repetitive removal of the Nα-Fmoc group is a critical step in the elongation of the peptide chain. In the context of cysteine-containing sequences, particularly those incorporating the Fmoc-Cys(tButhio)-OH moiety, the deprotection regimen must be carefully optimized to ensure complete and efficient removal of the Fmoc group while minimizing potential side reactions.
Impact of Base Selection on Fmoc Removal Efficiency and Undesired Transformations
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A mild base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base. researchgate.net The choice of base significantly influences the efficiency of this process and the propensity for undesired transformations.
Piperidine (B6355638), typically used at a 20% concentration in N,N-dimethylformamide (DMF), is the most common reagent for Fmoc deprotection. However, its use can be associated with side reactions such as aspartimide formation and the formation of 3-(1-piperidinyl)alanine at C-terminal cysteine residues. beilstein-journals.orgnih.gov Alternative bases have been explored to mitigate these issues. Piperazine has been shown to cause less aspartimide formation and reduced racemization of C-terminal cysteine residues compared to piperidine. researchgate.net Another common alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base that can accelerate Fmoc deprotection, which is particularly useful for sequences prone to aggregation. beilstein-journals.org When DBU is used, a nucleophilic scavenger like piperidine is often added to trap the DBF byproduct. beilstein-journals.org For cysteine-containing peptides, the choice of base is also critical to prevent side reactions involving the sulfur atom. While the S-tert-butylthio group is generally stable under basic conditions, prolonged exposure to strong bases could potentially lead to undesired reactions. The bulky nature of the tert-butylthio group is thought to provide stability during Fmoc removal with piperidine. researchgate.net
| Base | Typical Concentration | Advantages | Disadvantages |
|---|---|---|---|
| Piperidine | 20% in DMF | Effective and widely used | Can promote aspartimide formation and other side reactions beilstein-journals.orgnih.govresearchgate.net |
| Piperazine | 5-10% in DMF/ethanol | Reduced side reactions compared to piperidine researchgate.net | Lower solubility in DMF alone researchgate.net |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger) | Faster deprotection, useful for aggregated sequences beilstein-journals.org | Non-nucleophilic, requires a scavenger for DBF; can catalyze aspartimide formation beilstein-journals.org |
Kinetic Studies of Fmoc Deprotection during Peptide Elongation
The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the peptide sequence itself. Incomplete deprotection can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. Kinetic studies are therefore valuable for optimizing deprotection protocols. The rate of Fmoc removal is typically monitored by UV spectroscopy, measuring the absorbance of the dibenzofulvene-amine adduct. researchgate.net
| Fmoc-Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
|---|---|---|---|
| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80% |
| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 7 | >95% |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 3 | ~60% |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 10 | >95% |
Peptide Bond Formation with Fmoc-Cys(tButhio)-OPfp
The formation of the peptide bond is the central event in peptide synthesis. The use of pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-Cys(tButhio)-OH, offers several advantages, including high reactivity and a reduced risk of side reactions compared to in situ activation methods. nih.govsci-hub.se
Activation Mechanism of Pentafluorophenyl Esters in Amide Bond Formation
Pentafluorophenyl esters are highly reactive acylating agents due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide a good leaving group. nih.govmdpi.com The reaction proceeds via a nucleophilic attack of the free N-terminal amine of the growing peptide chain on the carbonyl carbon of the Pfp ester. This forms a tetrahedral intermediate, which then collapses to form the amide bond and release the pentafluorophenol (B44920) leaving group. The use of preformed Pfp esters avoids exposing the growing peptide chain to coupling reagents, which can help minimize side reactions. nih.gov These esters are generally stable for storage and react rapidly during the coupling step, particularly in polar solvents like DMF. nih.govsci-hub.se
Stereochemical Integrity during Cysteine Coupling Reactions
Maintaining the stereochemical integrity of the chiral center of the amino acid is critical during peptide bond formation. Cysteine derivatives are particularly susceptible to racemization, especially when base-mediated coupling methods are employed. nih.govsigmaaldrich.com
Investigation of Racemization Pathways in this compound Coupling
Racemization of cysteine can occur through direct enolization, where a base abstracts the α-proton of the activated amino acid, leading to a loss of stereochemistry. nih.gov The propensity for racemization is highly dependent on the S-protecting group, the activation method, and the base used. Studies have shown that base-mediated activation methods, such as those using HBTU/DIPEA, can lead to significant racemization of Fmoc-protected cysteine derivatives. sigmaaldrich.com
The use of pentafluorophenyl esters is a recommended strategy to minimize cysteine racemization. sigmaaldrich.comnih.gov Coupling with OPfp esters proceeds under acidic or neutral conditions, which disfavors the base-catalyzed enolization pathway. While specific racemization data for this compound is not extensively documented, comparative studies of other S-protected cysteine derivatives provide valuable context. For instance, in a model peptide synthesis, the use of Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma activation resulted in only 0.74% racemization, compared to 3.3% for Fmoc-Cys(Trt)-OH and 6.8% for Fmoc-Cys(Dpm)-OH under the same conditions. sigmaaldrich.comsigmaaldrich.com The S-tert-butylthio group is sterically bulky, which may offer some protection against racemization. Given that OPfp esters are known to suppress racemization, it is expected that the use of this compound would result in low levels of epimerization, particularly when compared to in situ activation methods that employ strong bases.
| S-Protecting Group (PG) | Coupling Method | % D-Cys (Racemization) |
|---|---|---|
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | 8.0% |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA | 1.2% |
| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA | 0.4% |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74% |
| Trityl (Trt) | DIPCDI/Oxyma | 3.3% |
Strategies for Minimizing Epimerization and Side Product Formation
The synthesis of peptides with C-terminal cysteine residues is often complicated by epimerization and the formation of β-piperidinylalanine. sigmaaldrich.com These side reactions are especially problematic when the cysteine residue is attached to a Wang-type resin. sigmaaldrich.com
Epimerization:
Cysteine residues, especially at the C-terminus, are susceptible to epimerization, which is the inversion of the stereochemistry at the α-carbon. nih.gov This is a significant issue as it can lead to a mixture of diastereomeric peptides that are difficult to separate. The use of pentafluorophenyl (Pfp) esters, as in this compound, is a strategy to mitigate this issue. Pfp esters are highly reactive, allowing for faster coupling times and reducing the exposure of the activated amino acid to the basic conditions that promote epimerization. sigmaaldrich.com
Several strategies can be employed to minimize epimerization:
Choice of Resin: Utilizing trityl-type resins, such as 2-chlorotrityl chloride resin, can significantly reduce epimerization compared to Wang-type resins. sigmaaldrich.comnih.gov
Coupling Conditions: Performing the coupling reaction under acidic or neutral conditions can suppress epimerization. sigmaaldrich.com The use of pre-formed symmetrical anhydrides or OPfp esters, along with activation methods like DIPCDI/HOBt or DIPCDI/Oxyma, is recommended. sigmaaldrich.com
Pseudoproline Dipeptides: The introduction of a pseudoproline dipeptide at the C-terminus has been shown to be an effective method to prevent epimerization during the synthesis of C-terminal cysteine-containing peptides. acs.orgdocumentsdelivered.com
Side Product Formation:
A common side product in the synthesis of peptides with C-terminal cysteine is the formation of 3-(1-piperidinyl)alanine. peptide.com This occurs through a base-catalyzed β-elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate that then reacts with piperidine, the reagent used for Fmoc group removal. peptide.com
Strategies to minimize this side reaction include:
Sterically Hindered Protecting Groups: The use of bulky protecting groups on the cysteine side chain, such as the trityl (Trt) group, can hinder the β-elimination reaction. peptide.com
Optimized Deprotection: Careful control of the Fmoc deprotection step, such as using diluted piperidine solutions or shorter reaction times, can help to reduce the formation of the piperidinylalanine adduct.
Another potential side reaction is the S-alkylation of the cysteine residue by carbocations generated during the final cleavage from the resin, particularly from Wang resin linkers. nih.gov The use of scavengers in the cleavage cocktail is essential to prevent this.
Orthogonal Protection Scheme within Fmoc/tBu Chemistry
Orthogonality in protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. biosynth.comiris-biotech.de This enables complex synthetic strategies, such as the on-resin formation of disulfide bonds or side-chain modifications.
Stability of the tert-Butylthio (tButhio) Group under Fmoc SPPS Conditions
The S-tert-butylthio (tButhio) protecting group is a key component of orthogonal protection schemes in Fmoc/tBu-based solid-phase peptide synthesis. Its stability under the conditions used for both Fmoc group removal and cleavage from the resin is critical for its utility.
The tButhio group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group. acs.org It is also stable to the strong acidic conditions, such as trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups like tert-butyl (tBu). peptide.comsigmaaldrich.com This stability profile makes it compatible with the standard Fmoc/tBu chemistry.
However, it is important to note that the presence of certain reagents in the cleavage cocktail can affect the stability of the tButhio group. For instance, the use of thioanisole (B89551) as a scavenger can lead to the partial removal of the tButhio group. sigmaaldrich.com
Applications and Advanced Strategies in Peptide and Protein Science Enabled by Fmoc Cys Tbuthio Opfp
On-Resin Chemical Transformations Involving Cysteine Thiol
The ability to selectively deprotect the cysteine thiol while the peptide remains attached to the solid support is a significant advantage of using Fmoc-Cys(tButhio)-OH and its activated OPfp ester form. This on-resin manipulation allows for specific chemical transformations in a controlled environment, minimizing side reactions and simplifying purification processes.
The S-tButhio group is an orthogonal protecting group, stable to the acidic conditions used for final cleavage from many resins and the basic conditions used for Fmoc group removal. sigmaaldrich-jp.com Its removal is achieved through reduction, typically using thiols or phosphine (B1218219) reagents, which cleaves the disulfide bond to reveal the free cysteine thiol. sigmaaldrich.com This selective deprotection can be performed on the solid phase.
Common reagents for this purpose include dithiothreitol (B142953) (DTT), β-mercaptoethanol (β-ME), and trialkylphosphines like tributylphosphine (B147548) (TBP). csic.es The choice of reducing agent and reaction conditions can be optimized depending on the peptide sequence to ensure complete and efficient deprotection. However, the removal of the tButhio group can sometimes be sluggish, potentially requiring extended reaction times or multiple treatments. sigmaaldrich-jp.com A comparative study of different reducing agents showed that a solution of β-mercaptoethanol and N-methylmorpholine (NMM) in DMF can be effective where other methods fail.
Table 1: Reagents for On-Resin Reductive Cleavage of S-tButhio Group
| Reagent Class | Specific Examples | Typical Conditions | Reference |
|---|---|---|---|
| Thiols | Dithiothreitol (DTT), β-mercaptoethanol (β-ME) | 5% DTT, 0.1 M NMM in DMF; 20% β-ME, 0.1 M NMM in DMF | sigmaaldrich-jp.com |
Following the on-resin reductive cleavage of the tButhio group, the newly exposed free thiol provides a reactive handle for the directed formation of disulfide bonds. This strategy is particularly valuable for the synthesis of complex peptides containing multiple disulfide bridges, which are crucial for their structural integrity and biological activity. sigmaaldrich-jp.compeptidetherapeutics.org
By using an orthogonal protection strategy—for instance, incorporating another cysteine residue protected with an acid-labile group like trityl (Trt) or an iodine-labile group like acetamidomethyl (Acm)—chemists can selectively form one disulfide bond at a time. sigmaaldrich-jp.compeptidetherapeutics.org After removing the tButhio group and a second compatible protecting group (e.g., Mmt), the free thiols can be oxidized on the resin to form the first disulfide bridge. peptidetherapeutics.org Common on-resin oxidation reagents include N-chlorosuccinimide (NCS) or iodine. peptidetherapeutics.org This on-resin cyclization often benefits from the "pseudo-dilution" effect of the resin matrix, which can favor intramolecular cyclization over intermolecular dimerization or polymerization. sigmaaldrich-jp.com
Segment Condensation and Chemical Protein Synthesis
The synthesis of large proteins is often beyond the practical limits of linear stepwise SPPS. Fragment ligation, or segment condensation, approaches have become essential tools, and derivatives like Fmoc-Cys(tButhio)-OPfp play a key role in the preparation of the necessary peptide building blocks.
Native Chemical Ligation (NCL) is the most prominent fragment ligation strategy, involving the reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine. nih.govresearchgate.net The synthesis of these peptide fragments relies on robust Fmoc-SPPS methodologies. The OPfp ester of Fmoc-Cys(tButhio)-OH is a highly activated form of the amino acid, designed for efficient coupling and minimizing racemization, which is a known issue with cysteine derivatives during activation.
The stability of the tButhio group to standard Fmoc-SPPS conditions allows for its incorporation at any desired position within a peptide segment. This peptide segment can then be cleaved from the resin and purified. If the ligation strategy requires a free N-terminal cysteine on this fragment, the tButhio group can be removed in solution prior to the ligation reaction. The primary role of the this compound is to ensure the efficient and stereochemically pure synthesis of the cysteine-containing peptide fragments that are the essential components for NCL.
In multi-segment, convergent protein synthesis strategies, it is often necessary to temporarily mask the N-terminal cysteine of an internal peptide fragment to control the sequence of ligation events. nih.govnih.gov The Fmoc group itself has been ingeniously employed as a temporary masking group for the N-terminal cysteine of a peptide thioester segment. nih.govnih.govresearchgate.net
Table 2: Comparison of Cysteine Protecting Groups in Fmoc-SPPS for Ligation Strategies
| Protecting Group | Removal Conditions | Orthogonality to Fmoc/tBu | Use in Ligation |
|---|---|---|---|
| Trityl (Trt) | Acid (e.g., TFA) | No (cleaved during final cleavage) | Standard N-terminal Cys fragment synthesis |
| Acetamidomethyl (Acm) | Iodine, Mercury(II) Acetate (B1210297) | Yes | Directed disulfide formation, sequential ligation |
| t-Butylthio (tButhio) | Reduction (e.g., DTT, TBP) | Yes | On-resin modification, orthogonal protection |
Cysteine-Mediated Bioconjugation and Functionalization of Peptides
The unique nucleophilicity of the cysteine thiol makes it a prime target for specific chemical modifications, enabling the bioconjugation of peptides to other molecules or surfaces. nih.govnih.gov Peptides synthesized using this compound can be deprotected to expose the cysteine thiol, which then serves as a handle for a wide array of functionalization strategies.
This post-synthesis modification is central to creating peptide-based diagnostics, therapeutics, and research tools. mdpi.com For example, fluorescent probes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs can be attached to the cysteine residue. Recent advances include the use of 5-substituted 1,2,3-triazine (B1214393) derivatives for multifaceted, cysteine-specific bioconjugation in physiological solutions. nih.govnih.gov Another application involves using dimedone to react with cysteine sulfenic acid (an oxidized form of cysteine), allowing for the synthesis of unique peptide probes to study redox biology. researchgate.net The ability to incorporate a selectively-deprotectable cysteine using the tButhio strategy provides a direct pathway to these advanced functionalized peptide products.
Development of Complex Peptide Architectures and Analogs
The precise control over cysteine reactivity afforded by this compound is instrumental in the synthesis of sophisticated peptide structures with constrained geometries, such as multi-disulfide and cyclic peptides.
The synthesis of peptides with multiple, defined disulfide bridges requires a robust orthogonal protection strategy. sigmaaldrich-jp.com this compound serves as a key building block in these syntheses. A common strategy involves using it in combination with other protected cysteine derivatives, such as Fmoc-Cys(Acm)-OH or Fmoc-Cys(Trt)-OH.
A representative strategy for forming two distinct disulfide bonds is as follows:
Peptide Synthesis: A peptide chain is assembled on a solid support using Fmoc-SPPS, incorporating two Cys(tButhio) residues and two Cys(Acm) residues at desired positions.
First Disulfide Bond: While the peptide is still on the resin and other protecting groups are intact, the tButhio groups are selectively removed using a phosphine or thiol reducing agent. Subsequent oxidation (e.g., with air, DMSO, or iodine under specific conditions) forms the first disulfide bridge. sigmaaldrich.com
Cleavage and Purification: The peptide, now containing one disulfide bond and two Cys(Acm) residues, is cleaved from the resin and purified.
Second Disulfide Bond: The Acm groups are removed using a specific reagent like iodine, which also facilitates the oxidative formation of the second disulfide bond.
This method ensures the correct connectivity of the disulfide bridges, which is critical for the proper folding and biological activity of many peptides, such as conotoxins and defensins. researchgate.net This level of control is also essential for creating constrained cyclic peptides where a disulfide bond forms the ring structure. nih.govresearchgate.net
Peptide arrays are a high-throughput technology used for screening molecular interactions, identifying enzyme substrates, and mapping antibody epitopes. nih.gov These arrays are often synthesized using the SPOT synthesis technique, which relies on Fmoc chemistry. nih.gov Incorporating this compound into peptides synthesized on an array surface (e.g., a cellulose (B213188) membrane or glass slide) allows for the creation of libraries with a latent site for modification.
After the synthesis of the entire peptide array is complete, specific spots or the entire array can be treated with a reducing agent to deprotect the Cys(tButhio) residues. This enables a range of possibilities:
Selective Labeling: The array can be treated with a fluorescent dye or other reporter molecule that reacts specifically with the newly exposed thiols, allowing for specialized binding assays.
Cyclization: On-chip cyclization can be induced by oxidizing the deprotected cysteine, either with another cysteine in the same peptide or with an introduced linker.
Affinity Screening: The exposed thiol can be used to immobilize the peptides onto a sensor surface or to screen for compounds that covalently bind to cysteine.
This approach significantly expands the chemical diversity and functional potential of peptide libraries, facilitating the discovery of novel ligands and probes.
Mechanistic Studies of Cysteine Reactivity in Synthetic Constructs
Cysteine is one of the most chemically reactive amino acids, and its thiol group plays a central role in catalysis, metal coordination, and redox sensing. nih.govmdpi.com Understanding the intrinsic reactivity of a specific cysteine residue within a peptide or protein is often complicated by the presence of other reactive residues.
This compound provides a means to create synthetic peptide models where a single cysteine thiol can be unmasked at will. This allows researchers to conduct mechanistic studies in a highly controlled environment. By synthesizing a peptide and selectively deprotecting the Cys(tButhio) residue, one can investigate:
Nucleophilicity: The rate of reaction of the specific thiol with various electrophiles can be measured to quantify its nucleophilic character, which is often influenced by the local microenvironment (e.g., proximity to basic or acidic residues).
Oxidation-Reduction Potential: The propensity of the thiol to form disulfide bonds or to be oxidized to sulfenic, sulfinic, or sulfonic acid can be studied under different redox conditions.
pKa Determination: The acidity of the thiol proton (pKa) can be determined spectroscopically, providing insight into its ionization state and reactivity at physiological pH.
Furthermore, the use of this building block can help elucidate potential side reactions. For example, studies have shown that prolonged exposure of the tButhio group to certain reducing agents can sometimes lead to desulfurization, a mechanistic detail that is important for optimizing synthetic protocols. sigmaaldrich-jp.com These precisely designed synthetic constructs are invaluable for dissecting the chemical basis of protein function and redox regulation.
Q & A
Q. What is the role of Fmoc-Cys(tButhio)-OPfp in Fmoc solid-phase peptide synthesis (SPPS)?
this compound is a protected cysteine derivative critical for introducing cysteine residues into peptide chains. The Fmoc group protects the α-amino group during synthesis, the tButhio (S-tert-butylthio) group shields the thiol side chain, and the pentafluorophenyl (OPfp) ester enhances coupling efficiency by acting as a reactive leaving group. This setup minimizes side reactions (e.g., disulfide formation) and ensures high coupling yields in automated SPPS workflows .
Q. Why are specific protecting groups (Fmoc, tButhio, OPfp) chosen for this compound?
- Fmoc : Removed under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation without disturbing acid-labile side-chain protections .
- tButhio : Stable under SPPS conditions but selectively cleaved via thiol-reducing agents (e.g., 20% 2-mercaptoethanol/DMF) to regenerate free thiols for disulfide bond formation .
- OPfp ester : Increases electrophilicity of the carbonyl carbon, accelerating coupling with amino groups on resin-bound peptides. This reduces reaction times and improves yields compared to less reactive esters .
Q. What precautions are necessary when handling this compound?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the OPfp ester and oxidation of the tButhio group.
- Solubility : Use anhydrous DMF or DCM for dissolution; avoid protic solvents (e.g., water, alcohols) to prevent premature ester hydrolysis.
- Safety : Follow hazard protocols for H315/H319/H335 (skin/eye irritation, respiratory irritation) as per safety data sheets .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in automated SPPS?
- Activation : Pre-activate the OPfp ester with 1-2 equivalents of HOBt/DIC in DMF for 5 minutes before coupling to resin-bound peptides.
- Reaction time : Extend coupling times to 1–2 hours for sterically hindered sequences.
- Double coupling : Repeat the coupling step for low-yield residues (e.g., after β-branched amino acids).
- Monitor completion : Use Kaiser or chloranil tests to confirm free amine depletion .
Q. What strategies ensure selective deprotection of the tButhio group without damaging the peptide backbone?
Treat the resin-bound peptide with 20% 2-mercaptoethanol in DMF for 4 hours at room temperature. This selectively reduces the tButhio group to free thiol while preserving Fmoc and other acid-labile protections. Follow with extensive DMF washing to remove byproducts .
Q. How can aggregation during synthesis of cysteine-rich peptides be mitigated?
- Solvent system : Use DMF with 0.1 M HOBt to enhance solubility.
- Temperature : Perform couplings at 45–50°C to reduce β-sheet formation.
- Pseudoproline dipeptides : Incorporate these turn-inducing motifs in adjacent residues to disrupt aggregation .
Q. Which analytical methods validate the structural integrity of peptides synthesized with this compound?
- HPLC : Reverse-phase HPLC (C18 column) with a water/acetonitrile/TFA gradient to assess purity (>95%).
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight and disulfide bond formation.
- Ellman’s assay : Quantify free thiols post-deprotection using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) .
Q. How do reaction conditions (pH, temperature) influence the stability of this compound?
- pH : Avoid basic conditions (>pH 9) to prevent Fmoc cleavage.
- Temperature : Store at ≤–20°C; prolonged exposure to >25°C accelerates OPfp ester hydrolysis.
- Light : Protect from UV light to avoid radical-mediated thiol oxidation .
Q. What comparative advantages does this compound offer over other cysteine derivatives (e.g., Trt, Acm)?
- tButhio vs. Trt : tButhio deprotection is faster (4 hours vs. 2–24 hours for Trt) and avoids harsh acids (e.g., TFA).
- tButhio vs. Acm : tButhio allows direct thiol access post-deprotection, whereas Acm requires iodine oxidation for disulfide formation.
- OPfp ester vs. OSu : OPfp esters exhibit higher reactivity, reducing coupling times in sterically challenging sequences .
Q. How can researchers troubleshoot low yields in large-scale syntheses using this compound?
- Resin swelling : Ensure adequate resin swelling in DMF (≥1 hour) before coupling.
- Activation efficiency : Use fresh coupling reagents (DIC/HOBt) to avoid incomplete activation.
- Purification : Optimize HPLC gradients for crude peptides to remove truncated sequences.
- Scale-up validation : Perform small-scale trials (10–50 mg resin) before scaling to >1 g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
